molecular formula C10H11NO4 B7937814 5-(Dimethylamino)isophthalic acid

5-(Dimethylamino)isophthalic acid

Cat. No.: B7937814
M. Wt: 209.20 g/mol
InChI Key: LDQGLUYMXUOGRH-UHFFFAOYSA-N
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Description

5-(Dimethylamino)isophthalic acid, also known as 1,3-Benzenedicarboxylic acid, 5-(dimethylamino)-, is an organic compound with the molecular formula C10H11NO4. It is primarily used as an intermediate in organic synthesis and as a catalyst in various industrial processes. This compound is also utilized in the synthesis of certain polymer materials, dyes, and pigments .

Preparation Methods

5-(Dimethylamino)isophthalic acid can be synthesized through the reaction of phthalic anhydride with dimethylformamide. This reaction typically occurs in organic solvents such as xylene or chlorinated hydrocarbons . The reaction conditions often involve heating and the use of catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-(Dimethylamino)isophthalic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(Dimethylamino)isophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Dimethylamino)isophthalic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. In chemical reactions, its dimethylamino group can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

5-(Dimethylamino)isophthalic acid can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

IUPAC Name

5-(dimethylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(2)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQGLUYMXUOGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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